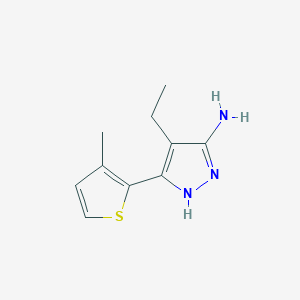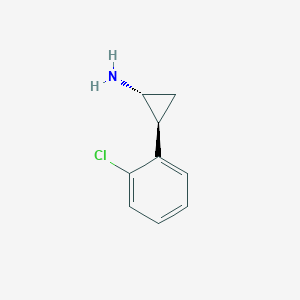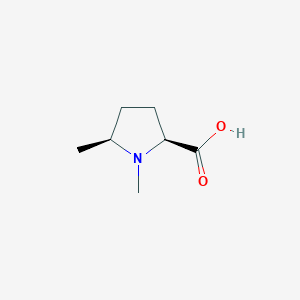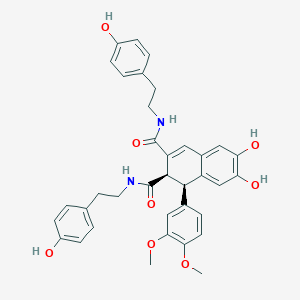
4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile is a complex organic compound that features a combination of fluorinated phenyl, imidazole, and tetrahydropyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by further functionalization to introduce the 2-methyl group.
Synthesis of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be prepared through electrophilic aromatic substitution reactions, where a fluorine atom is introduced onto the phenyl ring.
Coupling Reactions: The imidazole and fluorinated phenyl intermediates are then coupled using a suitable linker, such as a benzyl group, through nucleophilic substitution reactions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions, often involving the use of acid catalysts.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and tetrahydropyran moieties.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl and imidazole rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The imidazole moiety is known for its biological activity, and the compound’s structure allows for interactions with various biological targets .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the imidazole ring suggests potential activity against various diseases, including infections and cancer .
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile involves interactions with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The fluorinated phenyl ring can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile is unique due to the combination of its fluorinated phenyl, imidazole, and tetrahydropyran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C23H22FN3O2 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
4-[3-fluoro-5-[[4-(2-methylimidazol-1-yl)phenyl]methoxy]phenyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C23H22FN3O2/c1-17-26-8-9-27(17)21-4-2-18(3-5-21)15-29-22-13-19(12-20(24)14-22)23(16-25)6-10-28-11-7-23/h2-5,8-9,12-14H,6-7,10-11,15H2,1H3 |
InChI-Schlüssel |
RXWCAXWPENRKSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=CC=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)

![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)

![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)





![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)

![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
